![molecular formula C20H23N5O2 B2811481 3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 899966-54-2](/img/structure/B2811481.png)
3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound exhibits significant biological activity, particularly in cancer therapy, due to its ability to inhibit key enzymes involved in cell proliferation and survival.
Chemical Structure and Properties
- Molecular Formula : C20H23N5O2
- Molecular Weight : 365.4 g/mol
- CAS Number : 899966-54-2
The compound features a unique heterocyclic structure that enhances its interaction with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). These targets are crucial in regulating cell cycle progression and proliferation, particularly in cancer cells.
Antitumor Activity
Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine class, including this compound, demonstrate potent antitumor activity. Notably:
- In Vitro Studies : Compounds similar to this one have shown IC50 values in the nanomolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . For example, a related compound exhibited an IC50 value of 0.016 µM against wild-type EGFR .
Compound | Cell Line | IC50 |
---|---|---|
This compound | MCF-7 | Nanomolar range |
Related Compound | HCT-116 | 0.016 µM |
The mechanisms through which this compound exerts its effects include:
- Inhibition of CDKs : This leads to cell cycle arrest and apoptosis in cancer cells.
- EGFR Inhibition : The compound competes with ATP for binding to EGFR, leading to reduced signaling for cell proliferation .
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy:
- Cell Cycle Arrest : A study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative could halt the cell cycle at the S phase and significantly increase apoptosis in breast cancer cell lines .
- Apoptotic Induction : The same derivative increased the BAX/Bcl-2 ratio by 8.8-fold, indicating enhanced apoptotic signaling pathways .
Comparative Analysis with Similar Compounds
Comparative studies reveal that compounds within the same class exhibit diverse biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Amino-2-cyclopentylpyrazolo[3,4-d]pyrimidine | Cyclopentyl group | Antitumor activity |
5-Methylpyrazolo[3,4-d]pyrimidine | Methyl substitution | CDK2 inhibitor |
N-Cyclopentyl-N'-(5-methylpyrazole) | Cyclopentyl group | Antiviral properties |
The unique combination of cyclopentyl and p-tolyl groups on the pyrazolo[3,4-d]pyrimidine framework enhances binding affinity and selectivity towards biological targets compared to other derivatives .
Propiedades
IUPAC Name |
3-cyclopentyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-6-9-16(10-7-14)25-19-17(12-22-25)20(27)24(13-21-19)23-18(26)11-8-15-4-2-3-5-15/h6-7,9-10,12-13,15H,2-5,8,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNVMDODHMULOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.